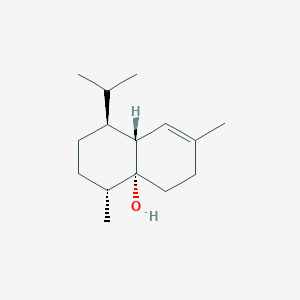
Cubenol
Übersicht
Beschreibung
Cubenol is a natural compound with the molecular formula C15H26O . It has a molecular weight of 222.3663 . The IUPAC Standard InChI for Cubenol is InChI=1S/C15H26O/c1-10(2)13-6-5-12(4)15(16)8-7-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13+,14+,15-/m0/s1 .
Synthesis Analysis
The synthesis of Cubenol involves bacterial terpene synthases . Terpene synthase is responsible for the cyclisation of a few universal substrates forming hundreds of often stereo-chemically complex mono- and poly-cyclic terpene hydrocarbons . A study has shown that bacterial genome mining has revealed a treasure trove of terpene synthase genes and their regulated heterologous overexpression has pitched-in to describe the biochemical function of putative genes and sequester new terpene metabolites .Molecular Structure Analysis
The molecular structure of Cubenol can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the shape of the molecule .Wissenschaftliche Forschungsanwendungen
1. Impact on Phytoplankton
Cubenol has been identified in studies related to marine biology. It was found in the volatile compounds excreted by the red tide phytoplankton, Gymnodinium nagasakiense, and associated with cell burst in various plankton species at certain concentrations (Kajiwara et al., 1992).
2. Antibacterial Properties
Research on the essential oils derived from the leaves of Argania spinosa, which are rich in cubenol, showed significant antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in pharmaceuticals and cosmetics (Benabdesslem et al., 2022).
3. Role in Fungal Metabolism
Cubenol has been identified in synthetic liquid cultures of the brown rot fungus, Lentinus lepideus. This finding contributes to our understanding of fungal metabolism and biochemistry (Hanssen, 1985).
4. Natural Product Synthesis
In a unique study, the actinomycete Streptomyces griseus was shown to produce a completely deuterated form of cubenol when grown in a fully deuterated medium. This research opens up possibilities for using fully deuterated compounds in structure elucidation, biosynthetic, or pharmacokinetic investigations (Citron & Dickschat, 2013).
Eigenschaften
IUPAC Name |
(1S,4R,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10(2)13-6-5-12(4)15(16)8-7-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13+,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGPRPSWSKLKTF-CBBWQLFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1(CCC(=C2)C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H]2[C@]1(CCC(=C2)C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cubenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cubenol?
A1: Cubenol has a molecular formula of C15H26O and a molecular weight of 222.37 g/mol.
Q2: What spectroscopic data is available for the structural characterization of cubenol?
A2: The structure of cubenol has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared Spectroscopy (IR), and X-ray crystallography. NMR provides detailed information on the carbon and hydrogen framework, while MS reveals the molecular weight and fragmentation pattern. IR spectroscopy helps identify functional groups. [, , ]
Q3: How are cubenol, epicubenol, and δ-cadinene related?
A3: Cubenol and epicubenol are often found alongside δ-cadinene in the essential oils of various plants, particularly within the Myrtaceae family. Research suggests that δ-cadinene, epicubenol, and cubenol in these essential oils are not solely biosynthetic products but can also form as byproducts during the extraction process. Specifically, acid-catalyzed solvolysis of sesquiterpene alcohols like cubebol and epicubebol, which can occur during leaf aging or steam distillation, leads to the formation of δ-cadinene, epicubenol, and cubenol. []
Q4: Is cubenol found naturally in a completely deuterated form?
A4: Yes, research has shown that the actinomycete Streptomyces griseus, when grown in a fully deuterated medium, produces [2H26]-1-epi-cubenol. This discovery makes [2H26]-1-epi-cubenol the first completely deuterated terpene obtained through fermentation. []
Q5: What are the reported biological activities of cubenol?
A5: Cubenol has demonstrated several biological activities, including:
- Antifungal activity: Cubenol displayed antifungal activity, notably against Trichophyton rubrum, a common cause of fungal skin infections. []
- Anti-proliferative activity: Studies indicate that cubenol might have anti-proliferative properties, potentially inhibiting the growth of cancer cells. []
Q6: Cubenol has shown antifeedant activity against which insect?
A6: Cubenol isolated from the heartwood of Pilgerodendron uviferum exhibited antifeedant activity against the red clover borer (Hylastinus obscurus), a significant pest of red clover in Chile. This finding suggests potential applications for cubenol as a natural insecticide or insect repellent. []
Q7: What is the role of cubenol in the anti-proliferative activity of Piper trioicum essential oil?
A7: The essential oil of Piper trioicum leaves, which contains cubenol as one of its constituents, has shown anti-proliferative activity against several cancer cell lines, including HT-29, HCT 116, PC-3, and HepG2. Molecular docking studies suggest that cubenol, along with another constituent, δ-cadinene, might contribute to this activity by interacting with the serine/threonine-protein kinase (MST3) protein, a potential target for cancer therapy. []
Q8: How does the antimicrobial activity of cubenol compare to other terpenes found in Pilgerodendron uviferum?
A8: Among the various terpenes isolated from Pilgerodendron uviferum heartwood, cubenol, along with 15-copaenol, exhibited significant inhibitory effects on the NorA efflux pump in Staphylococcus aureus. This efflux pump contributes to antibiotic resistance, and its inhibition by cubenol and 15-copaenol suggests their potential as adjuvants to enhance antibiotic effectiveness. []
Q9: What are the common methods for extracting essential oils containing cubenol?
A9: Several methods are employed to extract essential oils containing cubenol:
- Hydrodistillation (HD): This traditional method involves heating plant material in water to vaporize the essential oil, which is then condensed and collected. [, , , , ]
- Microwave-assisted hydrodistillation (MHD): This technique combines microwave heating with hydrodistillation to shorten extraction times and potentially improve yields. [, ]
- Supercritical fluid extraction (SFE): This method utilizes supercritical carbon dioxide to selectively extract essential oils, often resulting in higher yields and different chemical profiles compared to hydrodistillation. [, ]
Q10: How does the method of extraction affect the cubenol content in essential oils?
A10: The extraction method significantly influences the chemical composition of essential oils. For instance, the essential oil of Argania spinosa leaves extracted by hydrodistillation and supercritical fluid extraction showed cubenol as the main component (35.7-42.1%). In contrast, microwave extraction yielded an oil dominated by 1-epi-cubenol (21.8%). [] Similarly, in Lippia citriodora essential oil, different distillation methods led to varying levels of cubenol. [] These variations highlight the importance of selecting an appropriate extraction method based on the desired essential oil profile.
Q11: How does the cubenol content vary across different parts of the same plant?
A11: The cubenol content can differ significantly within various parts of a single plant. For example, in Eremostachys macrophylla, 1,10-di-epi-cubenol was a dominant compound in both the leaf (22.7%) and stem (34.4%) oils but not a major constituent in the flower oil. This observation suggests that the biosynthesis and accumulation of cubenol and its isomers can be organ-specific within a plant. []
Q12: How do environmental factors influence the essential oil composition of plants containing cubenol?
A12: The essential oil composition, including the cubenol content, can be influenced by environmental factors such as geographical location, altitude, and seasonal variations. For instance, a study on Anthemis maritima essential oil revealed distinct chemotypes linked to geographic origin, with cubenol being a characteristic component in some populations but absent in others. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium;2-[[1-oxido-2-[[1-oxido-2-[(1-oxido-2-sulfidoethylidene)amino]ethylidene]amino]ethylidene]amino]acetate;oxo(99Tc)technetium-99(3+)](/img/structure/B1250889.png)
![2-(Benzo[b]thiophen-2-yl)pyridine](/img/structure/B1250890.png)
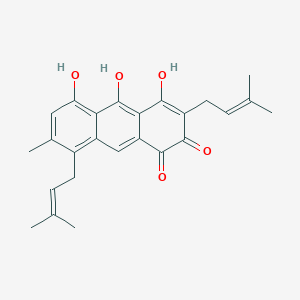
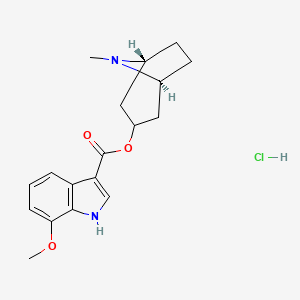
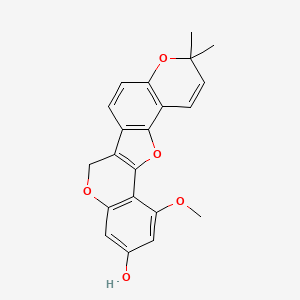
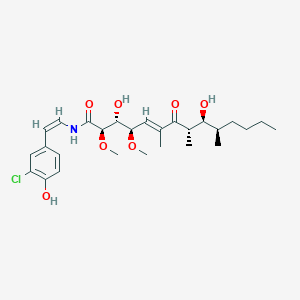
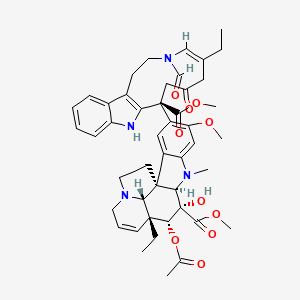
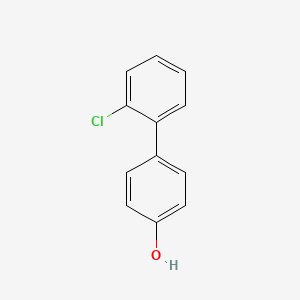


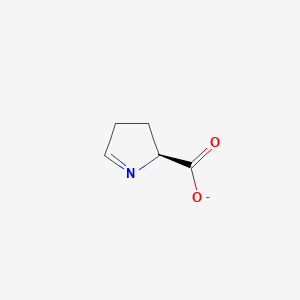


![cytidine 5'-[3-(6-deoxy-D-xylo-hexopyranosyl-4-ulose) dihydrogen diphosphate]](/img/structure/B1250911.png)